N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15(2)14-28-24-20(13-18-7-5-6-16(3)22(18)26-24)23(27-28)25-21(29)12-17-8-10-19(30-4)11-9-17/h5-11,13,15H,12,14H2,1-4H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDOVUFAWHQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are electroluminescent devices . These devices utilize the compound as a dopant , which plays a crucial role in enhancing their performance.
Mode of Action
The compound interacts with its targets by donating electrons . This electron-donating property is attributed to the presence of N,N-dialkylamino groups in the compound. The interaction results in the emission of light at about 520–540 nm , indicating the compound’s role in the electroluminescence of the devices.
Biochemical Pathways
The compound affects the photoluminescence and electroluminescence pathways in the devices. The downstream effects include the emission of sharp green light with efficiencies of 7.5–9.7 cd A −1 and a narrow bandwidth of 65–70 nm peaking at 530–545 nm .
Pharmacokinetics
The compound’s electron-donating property enhances the device’s performance, suggesting a high degree of bioavailability within the device environment.
Result of Action
The molecular and cellular effects of the compound’s action are manifested as enhanced performance of the electroluminescent devices. Specifically, devices doped with the compound show bright green emission with high efficiency.
Action Environment
Environmental factors such as solvent polarity influence the compound’s action, efficacy, and stability. The compound’s fluorescence quantum yield increases with increasing solvent polarity from non-polar to moderately polar solvents, then decreases slightly with further increase of solvent polarity. This indicates that both “positive” and “negative” solvatokinetic effects co-exist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
